(+/-)-EPICATECHIN
(+/-)-EPICATECHIN
Luteoforol belongs to the class of organic compounds known as flavan-4-ols. These are flavans that bear and hydroxyl group at position 4 (B ring), but not at the 3-position. Thus, luteoforol is considered to be a flavonoid lipid molecule. Luteoforol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, luteoforol is primarily located in the cytoplasm. Outside of the human body, luteoforol can be found in cereals and cereal products, corn, and fats and oils. This makes luteoforol a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
13392-26-2
VCID:
VC0081471
InChI:
InChI=1S/C15H14O6/c16-8-4-11(19)15-12(20)6-13(21-14(15)5-8)7-1-2-9(17)10(18)3-7/h1-5,12-13,16-20H,6H2
SMILES:
C1C(C2=C(C=C(C=C2OC1C3=CC(=C(C=C3)O)O)O)O)O
Molecular Formula:
C15H14O6
Molecular Weight:
290.27 g/mol
(+/-)-EPICATECHIN
CAS No.: 13392-26-2
Main Products
VCID: VC0081471
Molecular Formula: C15H14O6
Molecular Weight: 290.27 g/mol
CAS No. | 13392-26-2 |
---|---|
Product Name | (+/-)-EPICATECHIN |
Molecular Formula | C15H14O6 |
Molecular Weight | 290.27 g/mol |
IUPAC Name | 2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-4,5,7-triol |
Standard InChI | InChI=1S/C15H14O6/c16-8-4-11(19)15-12(20)6-13(21-14(15)5-8)7-1-2-9(17)10(18)3-7/h1-5,12-13,16-20H,6H2 |
Standard InChIKey | PFTAWBLQPZVEMU-UHFFFAOYSA-N |
SMILES | C1C(C2=C(C=C(C=C2OC1C3=CC(=C(C=C3)O)O)O)O)O |
Canonical SMILES | C1C(C2=C(C=C(C=C2OC1C3=CC(=C(C=C3)O)O)O)O)O |
Description | Luteoforol belongs to the class of organic compounds known as flavan-4-ols. These are flavans that bear and hydroxyl group at position 4 (B ring), but not at the 3-position. Thus, luteoforol is considered to be a flavonoid lipid molecule. Luteoforol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, luteoforol is primarily located in the cytoplasm. Outside of the human body, luteoforol can be found in cereals and cereal products, corn, and fats and oils. This makes luteoforol a potential biomarker for the consumption of these food products. |
Synonyms | luteoforol |
PubChem Compound | 114505 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume